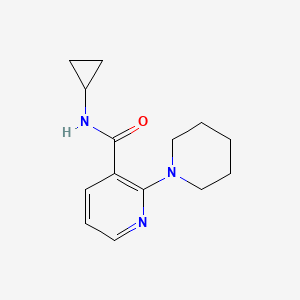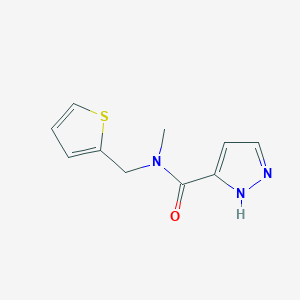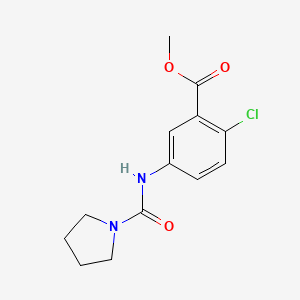
(2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The exact mechanism of action of (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, which may contribute to its pharmacological properties. For example, the inhibition of acetylcholinesterase and butyrylcholinesterase may lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's disease. Additionally, the inhibition of certain enzymes involved in cancer cell proliferation may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and reduce blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
One advantage of using (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone in lab experiments is its high potency and selectivity for certain enzymes and receptors. This can make it a useful tool for studying the role of these enzymes and receptors in disease progression. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other anticancer drugs. Another direction is to study its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to understand its mechanism of action and to develop more selective and potent derivatives of the compound.
合成法
The synthesis of (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone has been achieved using various methods. One such method involves the reaction of 2-chloroquinoline with (2,5-dimethylmorpholin-4-yl)methanamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-aminobenzophenone with (2,5-dimethylmorpholin-4-yl)methanamine in the presence of a catalyst such as palladium on carbon. Both methods have been reported to yield high purity and yield of (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone.
科学的研究の応用
(2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone has been studied for its potential pharmacological properties. It has been reported to exhibit antiproliferative activity against cancer cells, with a higher potency than some existing anticancer drugs. Additionally, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. (2,5-Dimethylmorpholin-4-yl)-quinolin-2-ylmethanone has also been studied for its potential as an anti-inflammatory agent and as a treatment for diabetes.
特性
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-10-20-12(2)9-18(11)16(19)15-8-7-13-5-3-4-6-14(13)17-15/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKXXHULMAAUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)

![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)


![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)

![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)
![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)

